molecular formula C12H17NO B2453742 2-{[(1-Cyclopropylethyl)amino]methyl}phenol CAS No. 1153130-97-2

2-{[(1-Cyclopropylethyl)amino]methyl}phenol

Cat. No. B2453742
CAS RN: 1153130-97-2
M. Wt: 191.274
InChI Key: VDDXGBZNADLHEX-UHFFFAOYSA-N
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Description

“2-{[(1-Cyclopropylethyl)amino]methyl}phenol” is a chemical compound with the molecular formula C12H17NO . It has a molecular weight of 191.27 .


Molecular Structure Analysis

The molecule contains a total of 32 bonds, including 15 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 aromatic hydroxyl .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, phenols are known to be very reactive towards electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 191.27 . Unfortunately, specific physical and chemical properties like boiling point, melting point, and solubility are not available.

Scientific Research Applications

Synthesis of Metal-Ligated Complexes

2-{[(1-Cyclopropylethyl)amino]methyl}phenol and its derivatives have been used in the synthesis of mono- and bis-tetrazolato complexes of metals like Ni(II), Pt(II), and Cu(II). These complexes are created via 1,3-dipolar cycloadditions of 2-cyanopyridines with metal ligated azides in N,N,O-aminoiminophenolato complexes. These complexes, characterized by spectroscopic methods and single crystal X-ray diffraction analyses, showcase the molecule's role in forming intricate metal-organic frameworks (Mukhopadhyay et al., 2009).

Crystal Structures of Schiff Bases

The compound has been involved in the synthesis of Schiff bases, which exhibit unique structural properties stabilized by various intermolecular contacts. Crystal structures and Density Functional Theory (DFT) calculations reveal significant insights into the molecular configuration and potential reactivity of these molecules (Ghichi et al., 2018).

Involvement in K+ Channel Research

Derivatives of this compound have been implicated in research concerning two-pore-domain K+ channels, which are targeted by certain anesthetic gases. The studies suggest a potential role of the compound or its derivatives in modulating ion channel activities, offering insights into their pharmacological profiles (Gruss et al., 2004).

Antimicrobial and Biological Evaluation

Antimicrobial Properties of Schiff Base Complexes

Schiff base derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Their structures, characterized by various spectroscopic techniques, showcase how the molecular architecture influences biological activity. The synthesized compounds have exhibited promising antibacterial activities, making them potential candidates for pharmaceutical applications (Kakanejadifard et al., 2013).

Anticancer Activity of Organotin(IV) Complexes

Organotin(IV) complexes synthesized from amino acetate functionalized Schiff bases of this compound have shown notable in vitro cytotoxicity against various human tumor cell lines. These findings highlight the potential of these complexes as anticancer drugs, paving the way for further exploration in cancer therapy (Basu Baul et al., 2009).

Biological Evaluation and DNA Interaction Studies

4-Aminophenol derivatives related to this compound have undergone extensive biological evaluation, including antimicrobial and antidiabetic activity assays, as well as DNA interaction studies. These compounds exhibit broad-spectrum activities against various bacterial strains and significant inhibition of enzymes relevant to diabetes. DNA interaction studies further elucidate their potential as anticancer agents, offering a multifaceted insight into their therapeutic potential (Rafique et al., 2022).

properties

IUPAC Name

2-[(1-cyclopropylethylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9(10-6-7-10)13-8-11-4-2-3-5-12(11)14/h2-5,9-10,13-14H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDXGBZNADLHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NCC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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